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Introduction

CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth
Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant activity against
tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the
third-generation EGFR inhibitor, osimertinib.[1][2][4][5][6][7] Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive
method for quantifying the inhibitory activity of compounds like CH7233163.[8][9] This
application note provides a detailed protocol for a TR-FRET based kinase assay to determine
the potency of CH7233163 against EGFR and its mutant forms.

The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor
fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or
a red-shifted dye) when they are in close proximity.[8][9][10] In a kinase assay, a biotinylated
substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon
phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the
biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET
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signal. An inhibitor like CH7233163 will prevent substrate phosphorylation, leading to a
decrease in the FRET signal.

Signaling Pathway

CH7233163 targets the EGFR signaling pathway, which plays a crucial role in cell proliferation,
survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of
the receptor and downstream signaling, promoting tumor growth. CH7233163 acts by
competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its
activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and
PISK-AKT-mTOR pathways.[11]
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Caption: EGFR Signaling Pathway and Inhibition by CH7233163.
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Experimental Workflow

The experimental workflow for the TR-FRET based kinase assay to evaluate CH7233163

involves several key steps, from reagent preparation to data analysis. The following diagram

outlines the general procedure.
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Caption: Experimental Workflow for TR-FRET Kinase Assay.

Materials and Methods
Materials

» Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g.,

Del19/T790M/C797S)
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o Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate
o ATP: Adenosine 5'-triphosphate
e CH7233163: Stock solution in DMSO

e TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.qg.,
PT66 or PY20)

o TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)

e Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35
o Stop Solution: EDTA in TR-FRET detection buffer

o Microplates: Low-volume, 384-well black microplates

o Plate Reader: TR-FRET compatible microplate reader

Experimental Protocol

o Reagent Preparation:

o Prepare a serial dilution of CH7233163 in DMSO, and then dilute further in the assay
buffer.

o Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired
concentrations. The optimal concentrations of kinase and ATP should be empirically
determined, often near the Km for ATP.[12]

¢ Kinase Reaction:

[e]

Add 5 pL of the diluted CH7233163 solution to the wells of a 384-well plate.

o

Add 5 pL of the kinase solution to each well.

[¢]

Add 5 pL of the substrate solution to each well.

[e]

Initiate the kinase reaction by adding 5 pL of the ATP solution to each well.
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o Incubate the plate at room temperature for 60-90 minutes.[13]

o Detection:

o Stop the kinase reaction by adding 10 uL of the stop solution (containing EDTA) to each
well.[12][14]

o Add 10 pL of the TR-FRET detection reagent mix (containing the donor-labeled antibody
and acceptor-labeled streptavidin) to each well.

o Incubate the plate at room temperature for at least 60 minutes to allow for the detection
reagents to bind.

o Read the plate on a TR-FRET compatible microplate reader, measuring the emission at
both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the
acceptor).

o Data Analysis:

o Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor
emission signal and multiplying by 10,000.

o Plot the TR-FRET ratio against the logarithm of the CH7233163 concentration.

o Fit the data to a sigmoidal dose-response curve with a variable slope to determine the
IC50 value, which represents the concentration of CH7233163 required to inhibit 50% of
the kinase activity.

Data Presentation

The inhibitory activity of CH7233163 against various EGFR mutants has been evaluated using
TR-FRET based biochemical assays.[6] The IC50 values are summarized in the table below.
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. CH7233163 IC50 Osimertinib IC50 EAI-045 IC50

Kinase Target

(nmoliL) (nmoliL) (nmoliL)
EGFR-

0.28 >1000 >1000
Del19/T790M/C797S
EGFR-

0.44 >1000 2.5
L858R/T790M/C797S
EGFR WT 3.5 5.9 120

Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]

Conclusion

The TR-FRET based kinase assay is a highly effective method for determining the inhibitory
potency of CH7233163 against EGFR and its resistance mutations. The protocol described
herein provides a robust framework for researchers to evaluate the activity of this and other
kinase inhibitors. The high sensitivity and homogenous "mix-and-read"” format of the TR-FRET
assay make it amenable to high-throughput screening and detailed mechanistic studies in drug
discovery and development.[8][15]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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